molecular formula C8H6Cl2O2 B041123 3-Chloro-4-methoxybenzoyl chloride CAS No. 36590-49-5

3-Chloro-4-methoxybenzoyl chloride

Cat. No. B041123
CAS RN: 36590-49-5
M. Wt: 205.03 g/mol
InChI Key: GAPGQBDURBPRLG-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzoyl chloride is an acyl halide, specifically an aromatic acyl chloride . It is also known as methoxybenzoyl chloride . The molecular formula of 3-Chloro-4-methoxybenzoyl chloride is C8H6Cl2O2 .


Synthesis Analysis

The synthesis of 3-Chloro-4-methoxybenzoyl chloride involves the reaction of trichloromethyl phenyl with paraformaldehyde and anhydrous aluminium chloride . The reaction is carried out under nitrogen pressure at a temperature of 50-55°C for 18 hours .


Molecular Structure Analysis

The molecular weight of 3-Chloro-4-methoxybenzoyl chloride is 205.04 . The structure of this compound can be represented as C8H6Cl2O2 .


Chemical Reactions Analysis

3-Chloro-4-methoxybenzoyl chloride is reactive and can undergo exothermic reactions with bases, including amines . It is incompatible with water, strong oxidizing agents, and alcohols . Sealed containers of this compound held at room temperature may explode due to slow decomposition that builds up pressure .


Physical And Chemical Properties Analysis

3-Chloro-4-methoxybenzoyl chloride is an amber-colored crystalline solid . It has a melting point of 72°F . It is corrosive to metals and skin, and its vapors may cause serious burns to the eyes .

Safety And Hazards

3-Chloro-4-methoxybenzoyl chloride is a hazardous substance. It can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

4-Methoxybenzoyl chloride can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds . It can also be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes . Similar applications could potentially be explored for 3-Chloro-4-methoxybenzoyl chloride.

properties

IUPAC Name

3-chloro-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPGQBDURBPRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxybenzoyl chloride

Synthesis routes and methods I

Procedure details

A stirred solution of 0.22 gram (0.0012 mole) of 3-chloro-4-methoxybenzoic acid in a small amount of tetrahydrofuran and chloroform was cooled to 0° C., and 0.12 mL (0.0014 mole) of oxalyl chloride was added dropwise. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature, where it was stirred for about 3.5 hours. After this time the reaction mixture was concentrated under reduced pressure, yielding 3-chloro-4-methoxybenzoyl chloride, which was dissolved in a small amount of tetrahydrofuran for later use.
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Synthesis routes and methods II

Procedure details

A mixture of 10.4 g. (0.052 mol.) of 3-chloro-4-methoxybenzoic acid methyl ester and 3.5 g. (0.09 mol.) of sodium hydroxide in 150 ml. of water was refluxed for two hours. The reaction mixture was cooled and acidified with 10% aqueous hydrochloric acid to precipitate 3-chloro-4-methoxybenzoic acid, m.p. 199°-202°. The acid was refluxed with thionyl chloride as described in the procedure of Example 9 to give 3-chloro-4-methoxybenzoic acid chloride, m.p. 55°-57°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SP Gasparyan, MV Alexanyan, GK Harutyunyan… - Russian Journal of …, 2016 - Springer
… 3,5-dimethyl-, 4-chloro, or 3-chloro-4-methoxybenzoyl chloride, 20 mmol, or thionyl chloride, 1.8 g (15 mmol), was added dropwise with stirring at room temperature to a mixture of 2.2 g (…
Number of citations: 6 link.springer.com
C Faderl, S Budde, G Kachkovskyi… - The Journal of …, 2018 - ACS Publications
… Compound S3i was prepared from 3-chloro-4-methoxybenzoyl chloride (S2h, 1.98 g, 9.66 mmol, 1 equiv), ethyl 3-(tert-butylamino)propanoate (S1a, 1.66 g, 9.58 mmol, 1 equiv), and …
Number of citations: 34 pubs.acs.org
J Liu, MFL Parker, S Wang, RR Flavell, FD Toste… - Chem, 2021 - cell.com
Found in biomolecules, pharmaceuticals, and agrochemicals, amide-containing molecules are ubiquitous in nature, and their derivatization represents a significant methodological goal …
Number of citations: 13 www.cell.com
G Ayrey, D Barnard, TH Houseman - Chemical Reviews, 1971 - ACS Publications
… Determination of hydroxyl compoundsusing [36Cl]-3-chloro4-methoxybenzoyl chloride was described.86 This method is reviewed later in section VII, dealing with measurement of …
Number of citations: 9 pubs.acs.org
SB Wagh, VA Maslivetc, JJ La Clair… - ChemBioChem, 2021 - Wiley Online Library
… The assembly begins by synthesis of carbofluorescein precursor 24 using 3-chloro-4-methoxybenzoyl chloride (22) and 4-bromo-2-chloro-1-methoxybenzene (23) followed by the …
今本恒雄, イマモトツネオ - 1972 - ir.library.osaka-u.ac.jp
Osaka University Knowledge Archive : OUKA Page 1 Title ホフマン転位の研究 Author(s) 今本, 恒雄 Citation Issue Date oaire:version VoR URL https://doi.org/10.18910/30685 rights © …
Number of citations: 0 ir.library.osaka-u.ac.jp

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